3-Chloro-5-isocyanatopyridine
Overview
Description
3-Chloro-5-isocyanatopyridine: is a chemical compound with the molecular formula C₆H₃ClN₂O . It is a derivative of pyridine, characterized by the presence of a chlorine atom at the third position and an isocyanate group at the fifth position of the pyridine ring. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Mechanism of Action
Safety and Hazards
3-Chloro-5-isocyanatopyridine is classified as Acute Tox. 3 Oral, Eye Irrit. 2, Resp. Sens. 1, Skin Irrit. 2, Skin Sens. 1, STOT SE 3 . It is toxic if swallowed, causes skin and eye irritation, may cause allergy or asthma symptoms or breathing difficulties if inhaled, and may cause respiratory irritation .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Chloro-5-isocyanatopyridine can be synthesized through several methods. One common approach involves the chlorination of 5-isocyanatopyridine. The reaction typically requires a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions to ensure selective chlorination at the desired position.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chlorination processes using automated reactors to maintain precise temperature and pressure conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-5-isocyanatopyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Addition Reactions: The isocyanate group can react with nucleophiles like alcohols or amines to form urethanes or ureas.
Oxidation and Reduction Reactions: The compound can participate in oxidation or reduction reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium amide or potassium thiolate in polar solvents like dimethyl sulfoxide.
Addition Reactions: Alcohols or amines in the presence of a base like triethylamine.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed:
Substitution Reactions: Products include substituted pyridines with various functional groups.
Addition Reactions: Products include urethanes and ureas.
Oxidation and Reduction Reactions: Products depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: 3-Chloro-5-isocyanatopyridine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is involved in the development of new chemical reactions and methodologies.
Biology: In biological research, this compound is used to study the interactions of isocyanate groups with biological molecules. It can be used to modify proteins or nucleic acids for various experimental purposes.
Medicine: The compound has potential applications in medicinal chemistry for the development of new pharmaceuticals. Its reactivity with nucleophiles makes it useful for designing drug candidates with specific functional groups.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, agrochemicals, and materials science. It is involved in the synthesis of polymers, coatings, and adhesives.
Properties
IUPAC Name |
3-chloro-5-isocyanatopyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN2O/c7-5-1-6(9-4-10)3-8-2-5/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPICPSPMNWEBBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1Cl)N=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1260672-74-9 | |
Record name | 3-chloro-5-isocyanatopyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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